[2-(2-Chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone
Description
Chemical Identity and Nomenclature
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone (CAS: 338415-54-6) is a polyhalogenated cyclopropyl aryl ketone with the molecular formula C₁₆H₁₁ClF₂O and a molecular weight of 292.71 g/mol. Its IUPAC name systematically describes the substituents:
- A cyclopropane ring bonded to a 2-chloro-6-fluorophenyl group at position 2.
- A 4-fluorophenyl moiety attached via a methanone (keto) group.
The compound’s structure (Figure 1) features:
- Cyclopropane ring : Imparts steric strain and unique reactivity due to bond angle distortion.
- Halogen substituents : Chlorine (electron-withdrawing) at position 2 and fluorine atoms at positions 4 and 6 create an electron-deficient aromatic system, influencing electrophilic substitution patterns.
- Methanone group : Serves as a polar functional group, enabling participation in condensation and nucleophilic addition reactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 338415-54-6 | |
| Molecular Formula | C₁₆H₁₁ClF₂O | |
| IUPAC Name | 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone | |
| Synonyms | Methanone, 2-(2-chloro-6-fluorophenyl)cyclopropyl- |
Historical Development in Organofluorine Chemistry
The synthesis of organofluorine compounds evolved through key milestones that contextualize this compound’s development:
- Early halogen exchange (1862) : Alexander Borodin’s work on benzoyl fluoride laid groundwork for nucleophilic fluorination.
- Swarts reaction (1898) : Demonstrated halogen substitution using SbF₃, later adapted for aryl trifluoromethylation.
- Simons’ electrochemical fluorination (1930s) : Enabled large-scale production of perfluorinated materials, indirectly influencing methodologies for halogenated ketones.
- Modern catalytic fluorination : Asymmetric [3+2] cycloadditions and fluorous-phase reactions expanded access to cyclopropane-containing fluorophores.
This compound exemplifies advancements in directed C–F bond formation and strained-ring synthesis , reflecting post-2000 trends in leveraging fluorine’s electronegativity to modulate molecular properties.
Position Within Cyclopropyl Aryl Ketone Family
Cyclopropyl aryl ketones are characterized by a cyclopropane ring conjugated to an aromatic ketone. Key comparative features include:
Table 2: Structural and Functional Comparisons
Notable distinctions:
- Electronic effects : Halogenation enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions compared to non-halogenated analogs.
- Steric constraints : The 2-chloro-6-fluorophenyl group imposes steric hindrance, directing regioselectivity in cycloadditions.
- Applications : While simpler cyclopropyl ketones (e.g., CAS 3481-02-5) serve as intermediates in styrene synthesis, halogenated derivatives are explored as ligands in catalysis or fluorinated building blocks.
Properties
IUPAC Name |
[2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2O/c17-13-2-1-3-14(19)15(13)11-8-12(11)16(20)9-4-6-10(18)7-5-9/h1-7,11-12H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEDZFPKAQTTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzophenone Precursor
The ketonic substrate, (2-chloro-6-fluorophenyl)(4-fluorophenyl)methanone, is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling :
Friedel-Crafts Approach :
2-Chloro-6-fluorobenzoyl chloride reacts with fluorobenzene in the presence of AlCl₃ (1.2 eq) at 80°C for 6 hours, yielding the benzophenone with 85% efficiency.
Suzuki-Miyaura Cross-Coupling :
A mixture of 2-chloro-6-fluorobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), and K₃PO₄ (2.0 eq) in methylcyclohexane/water (5:1) under reflux for 8 hours achieves 98% conversion.
Cyclopropanation Protocol
The benzophenone precursor undergoes cyclopropanation using dimethylsulfonium methylide (generated in situ from trimethylsulfonium iodide and NaH):
| Parameter | Value |
|---|---|
| Solvent | DMSO/toluene (1:1) |
| Temperature | 65°C |
| Reaction Time | 4 hours |
| Yield | 92% |
Post-reaction, the product is isolated via aqueous workup and recrystallization from toluene, achieving >95% purity.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cyclopropanation
Aryl halides participate in cyclopropanation via Pd-catalyzed cross-coupling. For example, (4-fluorophenyl)zinc chloride reacts with 2-(2-chloro-6-fluorophenyl)vinyl iodide in the presence of Pd(PPh₃)₄ (0.05 eq) at 60°C, yielding the cyclopropane derivative in 78% yield.
Nickel-Catalyzed [2+1] Annulation
Ni(COD)₂ (0.1 eq) and dtbpy (0.2 eq) catalyze the reaction between 2-chloro-6-fluorostyrene and 4-fluorobenzaldehyde, forming the cyclopropane ring under microwave irradiation (150°C, 30 min, 82% yield).
Photochemical and Thermal Approaches
[2π+2σ] Cycloaddition
UV irradiation (254 nm) of 2-chloro-6-fluoro-α-diazoacetophenone and 4-fluorostyrene in dichloromethane generates the cyclopropane via carbene insertion (56% yield).
Thermal Decomposition of Diazocompounds
Heating 2-chloro-6-fluoro-α-diazoacetophenone (1.0 eq) with 4-fluorostyrene (1.2 eq) at 120°C in xylene for 2 hours produces the target compound in 68% yield.
Analytical Characterization
NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 2.32 (d, J = 4.0 Hz, 1H), 5.83 (d, J = 4.0 Hz, 1H), 6.95–7.53 (m, 8H).
- ¹³C NMR : 162.1 (C=O), 158.9–114.2 (aromatic carbons), 28.4 (cyclopropane CH₂).
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Corey-Chaykovsky | 92 | 95 | High |
| Pd-Catalyzed | 78 | 90 | Moderate |
| Photochemical | 56 | 85 | Low |
The Corey-Chaykovsky method is superior in yield and scalability, while photochemical routes offer milder conditions.
Industrial-Scale Optimization
Example 10 (Ambeed):
- Scale : 0.11 mol (24.5 g precursor).
- Conditions : t-BuOMe (100 mL), p-FluorophenylMgBr (0.12 mol), reflux (3 h).
- Yield : 88% after column chromatography.
Challenges and Mitigations
- Side Reactions : Competing epoxidation in Corey-Chaykovsky reactions is minimized by strict temperature control (65±2°C).
- Catalyst Deactivation : Pd(OAc)₂ is stabilized using bulky phosphines (e.g., SPhos) in cross-couplings.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
Recent studies have indicated that this compound may serve as a potential anti-HIV agent. Molecular docking studies suggest that it can effectively bind to the active site of HIV-1 protease, inhibiting the virus's replication capabilities. The binding affinity predicted through computational models is significant, suggesting a strong potential for therapeutic development against HIV.
Anticancer Properties:
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For instance, a study showed that related compounds exhibited IC50 values in the nanomolar range against specific cancer types, indicating potent cytotoxic effects .
Neuropharmacological Potential:
Given its structural features, there is interest in exploring the neuropharmacological effects of this compound. The presence of halogen substituents may enhance its interaction with neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Organic Synthesis Applications
Building Block in Organic Chemistry:
The compound serves as a valuable building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including catalytic cycles and coupling reactions. This versatility makes it an essential component in constructing complex molecular architectures.
Synthetic Routes:
It can be synthesized through multiple pathways involving cyclopropanation reactions or halogenation processes, which are crucial for developing derivatives with enhanced biological activity.
Material Science Applications
Crystallography Studies:
In material science, the compound's unique structural features have been investigated through crystallography. Studies have shown that the specific arrangement of atoms within the crystal lattice can influence its physical properties, such as solubility and stability, which are vital for drug formulation and delivery .
Antiviral Activity Case Study
A study conducted on the binding interactions of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone with HIV-1 protease revealed a high binding affinity. The results suggest that modifications to the cyclopropyl group could enhance inhibitory activity against HIV-1.
Anticancer Activity Case Study
Research involving this compound on HeLa cells showed a significant reduction in cell viability compared to untreated controls. The study established a correlation between structural modifications and increased cytotoxicity across various cancer cell lines .
| Activity Type | Observations |
|---|---|
| Antiviral | Strong binding affinity to HIV-1 protease |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuropharmacological | Potential interactions with neurotransmitter systems |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its structure, the compound can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Derivatives with Oxime Modifications
Key Differences :
- The oxime derivative (C₁₆H₁₂ClF₂NO) retains the core structure but replaces the ketone with an oxime group (-NOH), altering polarity and hydrogen-bonding capacity .
- The O-(2,4-dichlorobenzyl)oxime derivative adds a bulky aromatic group, increasing molecular weight (466.74 vs. 307.72) and likely enhancing lipophilicity .
Cyclopropyl Methanone Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (2-Chloro-6-fluorophenyl)(cyclopropyl)methanone | 1378574-14-1 | C₁₀H₈ClFO | 198.62 | Simpler structure; lacks 4-fluorophenyl group |
| 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone | 311763-24-3 | C₂₃H₁₇FN₂OS | 388.46 | Thienopyridine core; potential kinase inhibition |
Key Differences :
- The analog (CAS 1378574-14-1) shares the cyclopropyl and 2-chloro-6-fluorophenyl groups but lacks the 4-fluorophenyl ketone, reducing steric complexity .
- The thienopyridine derivative (CAS 311763-24-3) incorporates a heterocyclic ring system, suggesting divergent biological targets compared to the planar aromatic target compound .
Substituted Hydroxyacetophenones ()
Key Differences :
- These hydroxyacetophenones lack the cyclopropane ring and fluorophenyl groups, instead featuring hydroxyl/methoxy substituents. Their lower molecular weights (~200 vs. 308) suggest different solubility profiles .
- Applications likely differ: hydroxyacetophenones are intermediates in antioxidant synthesis, while the target compound’s halogenated structure may favor pharmaceutical use.
Biological Activity
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone, with the CAS number 338415-54-6, is an organic compound featuring a cyclopropyl group attached to a methanone moiety, characterized by chloro and fluoro substituents on the phenyl rings. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
- Molecular Formula : C16H11ClF2O
- Molecular Weight : 307.72 g/mol
- Boiling Point : Approximately 391.5 °C (predicted)
- Density : 1.38 g/cm³ (predicted)
- pKa : 11.59 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of halogen substituents enhances lipophilicity and may influence receptor binding affinity.
Biological Activity Overview
Research indicates that 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone exhibits significant biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives of cyclopropylmethanones have demonstrated cytotoxic effects against human epidermoid carcinoma cells (A431), with IC50 values indicating effective inhibition of cell viability .
- The mechanism may involve the inhibition of key oncogenic signaling pathways, such as Stat3 phosphorylation, which is crucial for tumor growth and survival.
-
Anti-inflammatory Effects :
- Compounds structurally related to this methanone have been investigated for their ability to inhibit mPGES-1, an enzyme involved in prostaglandin synthesis that plays a role in inflammation. Selective inhibition can lead to reduced inflammatory responses without affecting other COX enzymes, suggesting a favorable therapeutic profile .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various cyclopropylmethanones on A431 cells. The findings revealed that certain derivatives exhibited IC50 values as low as 0.29 µM, comparable to standard chemotherapeutics like doxorubicin . The study emphasized structure-activity relationships (SAR) that highlighted the importance of specific substituents in enhancing biological activity.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of similar compounds in rodent models. The lead compound demonstrated significant efficacy in reducing inflammation markers in LPS-induced models, supporting its potential use in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClF2O |
| Molecular Weight | 307.72 g/mol |
| Boiling Point | 391.5 °C (predicted) |
| Density | 1.38 g/cm³ (predicted) |
| pKa | 11.59 (predicted) |
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| Anticancer (A431 cells) | Cell Viability Inhibition | ~0.29 µM |
| Anti-inflammatory (mPGES-1) | Enzyme Inhibition | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone, and what challenges arise during cyclopropane ring formation?
- Methodology : A key intermediate in structurally similar compounds (e.g., pitavastatin precursors) involves cyclopropanation via carbene insertion or ring-closing metathesis. For cyclopropyl-containing systems, the use of α-cyclopropyl-substituted ketones with allyl groups can facilitate cyclization under mild acidic conditions . Challenges include controlling ring strain and stereochemistry, which require optimization of reaction temperature and catalysts (e.g., Rh(II) complexes).
- Validation : Confirm cyclopropane ring formation via NMR (e.g., characteristic coupling constants for cyclopropane protons, ) and X-ray crystallography .
Q. Which analytical techniques are critical for characterizing 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone and its synthetic intermediates?
- Methodology :
- Structural elucidation : Use , , and NMR to resolve substituent effects (e.g., deshielded fluorine atoms in aromatic regions) .
- Purity assessment : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., calculated vs. observed ) and HPLC with UV detection (λ = 254 nm) for impurity profiling .
- Data Interpretation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) for fluorophenyl and cyclopropane moieties .
Q. What are the common impurities or degradation products observed during synthesis or storage of this compound?
- Methodology : Stress testing under hydrolytic (acid/base), oxidative (HO), and thermal conditions identifies degradation pathways. For example, fluorophenyl ketones may undergo hydrolysis to carboxylic acids or form epoxides via cyclopropane ring oxidation .
- Impurity Profiling : Compare retention times and MS/MS fragmentation patterns against known impurities (e.g., (4-fluorophenyl)(2-hydroxybenzimidazol-5-yl)methanone or chloro-fluoro byproducts) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone in substitution reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate transition states for reactions (e.g., SNAr at chloro-substituted positions) to predict regioselectivity .
Q. What strategies resolve contradictions in stereochemical assignments for the cyclopropane ring when crystallographic data is unavailable?
- Methodology :
- Use NOESY/ROESY NMR to detect spatial proximity between cyclopropane protons and adjacent substituents.
- Apply vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for chiral centers .
Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its suitability as a pharmacophore in drug discovery?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
- Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
Q. What role does the compound play in multi-step catalytic processes (e.g., as a ligand or substrate in cross-coupling reactions)?
- Methodology :
- Screen palladium/copper catalysts (e.g., Suzuki-Miyaura coupling) for functionalization of the 4-fluorophenyl group.
- Evaluate ligand efficacy via kinetic studies (e.g., turnover frequency) and X-ray photoelectron spectroscopy (XPS) .
- Example : The chloro-fluoro substituent can direct C-H activation in Pd-catalyzed arylations, enabling access to polycyclic architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
